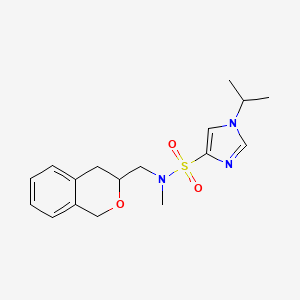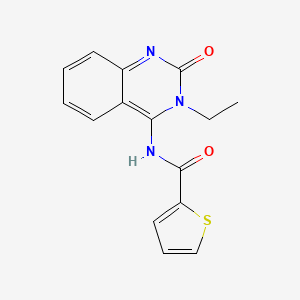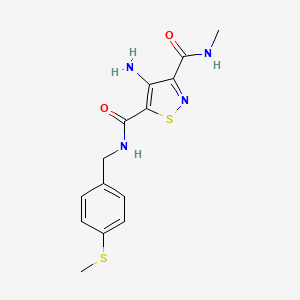![molecular formula C25H28N2O3S B2485346 Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864860-37-7](/img/structure/B2485346.png)
Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C25H28N2O3S and its molecular weight is 436.57. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate”:
Organic Semiconductors
Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate exhibits properties that make it suitable for use in organic semiconductors. Its unique molecular structure allows for efficient charge transport, which is essential for the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound’s ability to absorb specific wavelengths of light without affecting visible light transmission makes it particularly valuable in these applications .
Photodynamic Therapy (PDT)
In the field of medical research, this compound has potential applications in photodynamic therapy (PDT). PDT is a treatment method that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells when exposed to specific wavelengths of light. The unique light absorption properties of this compound make it a promising candidate for developing new PDT agents that can target cancer cells more effectively .
Chemical Sensors
The compound’s sensitivity to specific wavelengths of light also makes it useful in the development of chemical sensors. These sensors can detect the presence of various chemicals in the environment by measuring changes in light absorption. This application is particularly relevant in environmental monitoring and industrial safety, where accurate detection of hazardous substances is crucial .
Forensic Science
In forensic science, the compound can be used in the detection and analysis of trace evidence. Its ability to interact with specific wavelengths of light can help forensic scientists identify and analyze substances found at crime scenes. This application can enhance the accuracy and efficiency of forensic investigations, leading to more reliable results .
Advanced Electronics
The compound’s semiconducting properties are also valuable in the development of advanced electronic devices. It can be used in the fabrication of transistors and other components that require precise control of electrical properties. This application is particularly important in the development of flexible and wearable electronics, where traditional materials may not be suitable .
Solar Energy Conversion
In the field of renewable energy, this compound can be used to improve the efficiency of solar energy conversion. Its ability to absorb near-infrared light without affecting visible light transmission makes it an excellent candidate for use in solar cells. By incorporating this compound into solar cell designs, researchers can develop more efficient and cost-effective solar energy solutions .
Biomedical Imaging
The compound’s unique optical properties also make it suitable for use in biomedical imaging. It can be used as a contrast agent in imaging techniques such as fluorescence microscopy and near-infrared imaging. This application can enhance the resolution and accuracy of biomedical imaging, leading to better diagnosis and treatment of various medical conditions .
Material Science
In material science, the compound can be used to develop new materials with specific optical and electronic properties. Its ability to absorb specific wavelengths of light and its semiconducting properties make it a valuable component in the design of advanced materials for various applications, including coatings, films, and composites .
These applications highlight the versatility and potential of Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate in various scientific research fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Eigenschaften
IUPAC Name |
ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-6-30-23(29)19-18-14-24(2,3)27-25(4,5)20(18)31-22(19)26-21(28)17-13-9-11-15-10-7-8-12-16(15)17/h7-13,27H,6,14H2,1-5H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQJKHLQDYCVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2485269.png)

![4-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485272.png)

![Methyl 2-amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2485275.png)
![1-(4-chlorophenyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2485276.png)


![1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2485284.png)
![ethyl 4-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2485285.png)
